molecular formula C10H11BrMgO2 B1613827 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide CAS No. 849354-21-8

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Cat. No.: B1613827
CAS No.: 849354-21-8
M. Wt: 267.4 g/mol
InChI Key: BEWBJUCSLVRYAT-UHFFFAOYSA-M
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Description

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to introduce the phenyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 3-(1,3-Dioxan-2-YL)bromobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

3-(1,3-Dioxan-2-YL)bromobenzene+Mg3-(1,3-Dioxan-2-YL)phenylmagnesium bromide\text{3-(1,3-Dioxan-2-YL)bromobenzene} + \text{Mg} \rightarrow \text{this compound} 3-(1,3-Dioxan-2-YL)bromobenzene+Mg→3-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran (THF) is frequently used due to its ability to stabilize the Grignard reagent.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.

Scientific Research Applications

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
  • (1,3-Dioxan-2-ylethyl)magnesium bromide

Uniqueness

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its reactivity and stability make it a valuable reagent in organic synthesis compared to its analogs.

Properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-2,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWBJUCSLVRYAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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